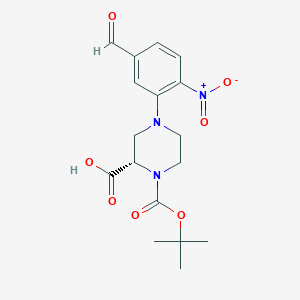
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene is a complex organic compound with the molecular formula C48H30N6 and a molecular weight of 690.79 g/mol This compound is characterized by its unique structure, which includes a triphenylene core substituted with six pyridine groups at the 3-positions
Méthodes De Préparation
The synthesis of 2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene typically involves the following steps :
Starting Materials: The synthesis begins with 2,3,6,7,10,11-hexabromobenzo[9,10]phenanthrene and 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Reaction Conditions: These starting materials undergo a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction. The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like toluene or dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve scaling up the Suzuki-Miyaura coupling reaction with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine groups can participate in substitution reactions, where nucleophiles or electrophiles replace one or more hydrogen atoms on the pyridine rings.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.
Applications De Recherche Scientifique
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of molecular recognition and binding.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene involves its ability to form stable complexes with metal ions and other molecules . The pyridine groups can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other supramolecular structures. These interactions can influence the compound’s electronic properties, making it suitable for use in electronic and optoelectronic applications.
Comparaison Avec Des Composés Similaires
2,3,6,7,10,11-Hexa(pyridine-3-yl)triphenylene can be compared with other similar compounds, such as :
2,3,6,7,10,11-Hexaaminotriphenylene: This compound has amino groups instead of pyridine groups, which can lead to different reactivity and applications.
2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene: This derivative has formyl groups, which can participate in different types of chemical reactions compared to pyridine groups.
2,3,6,7,10,11-Hexahydroxytriphenylene: The presence of hydroxyl groups in this compound can lead to different hydrogen bonding interactions and solubility properties.
Propriétés
Formule moléculaire |
C48H30N6 |
|---|---|
Poids moléculaire |
690.8 g/mol |
Nom IUPAC |
3-(3,6,7,10,11-pentapyridin-3-yltriphenylen-2-yl)pyridine |
InChI |
InChI=1S/C48H30N6/c1-7-31(25-49-13-1)37-19-43-44(20-38(37)32-8-2-14-50-26-32)46-22-40(34-10-4-16-52-28-34)42(36-12-6-18-54-30-36)24-48(46)47-23-41(35-11-5-17-53-29-35)39(21-45(43)47)33-9-3-15-51-27-33/h1-30H |
Clé InChI |
UBHPERCXCJQQGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CN=CC=C6)C7=CN=CC=C7)C8=CN=CC=C8)C9=CN=CC=C9)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


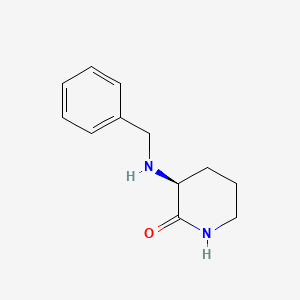
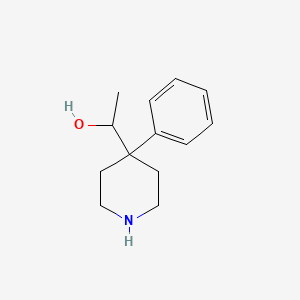


![N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13727714.png)
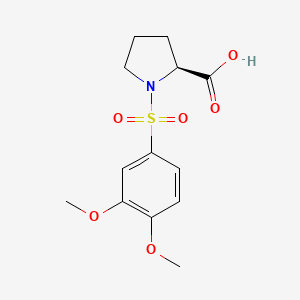
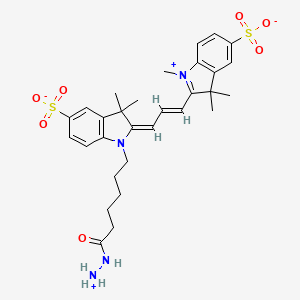
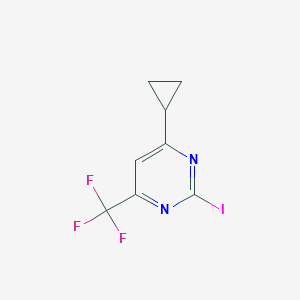
![[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)
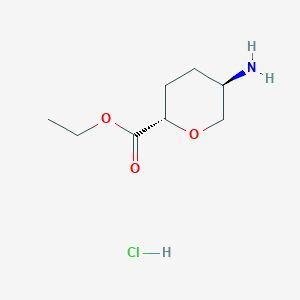
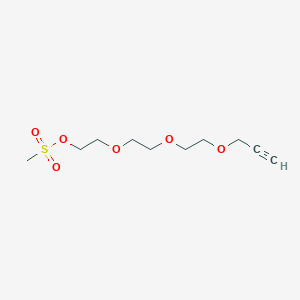
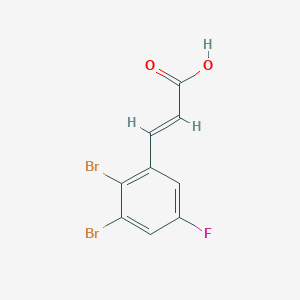
![5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B13727769.png)
